{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
CAS No.:
Cat. No.: VC8884683
Molecular Formula: C8H10ClN3S
Molecular Weight: 215.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN3S |
|---|---|
| Molecular Weight | 215.70 g/mol |
| IUPAC Name | (5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9N3S.ClH/c9-4-6-5-10-11-8(6)7-2-1-3-12-7;/h1-3,5H,4,9H2,(H,10,11);1H |
| Standard InChI Key | DSIJUDQPZKSKNM-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=C(C=NN2)CN.Cl |
| Canonical SMILES | C1=CSC(=C1)C2=C(C=NN2)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride, with the molecular formula C₈H₁₀ClN₃S. It derives from the free base (5-thien-2-yl-1H-pyrazol-4-yl)methanamine (CAS: 66999-67-5) , protonated at the amine group to form the hydrochloride salt.
Structural Characterization
The pyrazole ring (1H-pyrazole) is substituted at the 4-position with an aminomethyl group (–CH₂NH₂) and at the 5-position with a thiophene-2-yl group. X-ray crystallography of analogous compounds, such as 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, reveals planar geometries for the pyrazole and thiophene rings, with intermolecular hydrogen bonding involving the amine group . The hydrochloride salt enhances aqueous solubility due to ionic character .
Synthesis and Optimization
Synthetic Routes
The free base is typically synthesized via condensation reactions between thiophene-2-carbaldehyde derivatives and pyrazolone precursors. A representative protocol involves:
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Formation of the pyrazole core: 3-Methyl-1-phenyl-2-pyrazolin-5-one reacts with thiophene-2-carbaldehyde under visible light irradiation, enabling C–C bond formation .
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Aminomethylation: The resulting pyrazole-thiophene hybrid undergoes Mannich-type reactions with formaldehyde and ammonium chloride to introduce the –CH₂NH₂ group .
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Table 1: Representative Synthesis Conditions
Optimization Challenges
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Steric hindrance: Bulky thiophene substituents reduce reaction efficiency, necessitating prolonged reflux .
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Byproduct formation: Competing reactions, such as over-alkylation, are mitigated by stoichiometric control .
Physicochemical Properties
Spectral Data
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IR: N–H stretching (3300–3500 cm⁻¹), C=N (1600 cm⁻¹), and C–S (700 cm⁻¹) .
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¹H NMR (D₂O): δ 7.45–7.50 (thiophene H), δ 6.95 (pyrazole H), δ 4.20 (–CH₂NH₃⁺) .
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¹³C NMR: 145 ppm (pyrazole C-3), 125–130 ppm (thiophene C), 40 ppm (–CH₂NH₃⁺) .
Thermodynamic Parameters
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